molecular formula C8H6ClNO5 B1296032 (2-Chloro-4-nitrophenoxy)acetic acid CAS No. 5037-04-7

(2-Chloro-4-nitrophenoxy)acetic acid

Cat. No. B1296032
CAS RN: 5037-04-7
M. Wt: 231.59 g/mol
InChI Key: FYZKTYNLLVGHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-4-nitrophenoxy)acetic acid is a chemical compound that is related to various synthesized derivatives with potential applications in agriculture as herbicides. The compound itself is not directly mentioned in the provided papers, but its derivatives and structurally similar compounds have been studied for their herbicidal activity and molecular properties.

Synthesis Analysis

The synthesis of compounds related to (2-Chloro-4-nitrophenoxy)acetic acid involves multiple steps, starting from basic materials such as nitrophenol and chloroacetate esters. For instance, a derivative with herbicidal activity was synthesized using 2-chloro-4-(trifluoromethyl)phenoxy and 2-nitrophenyl as starting materials . Another related compound, 2-(2-nitrophenoxy) acetic acid, was synthesized from 2-nitrophenol and methyl 2-chloroacetate, with potassium carbonate as a catalyst . These methods highlight the importance of reaction conditions, such as temperature and the amount of catalyst or reagents, in achieving high yields and desired product selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Chloro-4-nitrophenoxy)acetic acid has been elucidated using techniques like X-ray crystallography. For example, the crystal structure of (2-methylphenoxy)acetic acid, a structurally related compound, revealed dimeric hydrogen bonding involving the carboxylate groups . Another compound, 2-(4-fluorophenoxy) acetic acid, crystallizes in the monoclinic system and its structure is stabilized by various intermolecular interactions . These studies provide insights into the molecular arrangements and stability of such compounds.

Chemical Reactions Analysis

The chemical reactivity of (2-Chloro-4-nitrophenoxy)acetic acid derivatives can be inferred from the reactions of similar compounds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block, was used to prepare various nitrogenous heterocycles, demonstrating the versatility of these nitro-substituted compounds in synthesizing complex structures . The chlorination of 4-chloro-2-methyl-6-nitrophenol resulted in acyclic carboxylic acids, showing the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2-Chloro-4-nitrophenoxy)acetic acid and its derivatives are crucial for their application as herbicides. The title compound in one of the studies showed excellent potential for the selective control of broadleaf weeds, indicating its favorable herbicidal properties . The crystallographic data of related compounds provide valuable information on their density, molecular geometry, and intermolecular forces, which are important for understanding their behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Improvement : (2-Chloro-4-nitrophenoxy)acetic acid and related compounds have been synthesized for various purposes. For instance, a study improved the synthesis of 2-(2-nitrophenoxy)Acetic Acid, which is structurally similar, using convenient and mild reaction conditions suitable for industrial processes (H. Dian, 2012).

  • Novel Aggregations and Complexes : The formation of novel aggregations and complexes involving similar compounds, like the aggregation of (4-nitrophenoxy)acetic acid, highlights their utility in exploring new chemical structures and reactions (Xiao-qiang He, 2013).

  • Chemical Characteristics : Studies on the solvolysis of related compounds, such as (4-Nitrophenoxy)ethylene oxides, provide insights into their chemical behavior under different conditions, which can be valuable in industrial and pharmaceutical contexts (D. S. Shipley et al., 1994).

Safety And Hazards

The safety information for 2-(2-Chloro-4-nitrophenoxy)acetic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H312-H332, and the precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZKTYNLLVGHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298563
Record name (2-chloro-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-nitrophenoxy)acetic acid

CAS RN

5037-04-7
Record name 5037-04-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-chloro-4-nitrophenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
(2-Chloro-4-nitrophenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
(2-Chloro-4-nitrophenoxy)acetic acid

Citations

For This Compound
1
Citations
J Fleeker - Journal of the Association of Official Analytical …, 1987 - academic.oup.com
… Prepare 2-chloro-4-nitrophenoxyacetic acid by the method of Brown and McCall (4). Dissolve 5 g of this compound in 60 mL ethyl acetate and add 0.8 g 5% Pd/C. With stirring, treat for 1 …
Number of citations: 117 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.